

Ethoxycyclohexane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethoxycyclohexane

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An In-depth Technical Guide on the Core Chemical Properties and Structure of **Ethoxycyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **ethoxycyclohexane**. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

Ethoxycyclohexane, an ether, is structurally characterized by an ethoxy group bonded to a cyclohexane ring. This structure imparts a combination of hydrophobic (cyclohexane ring) and polar (ether linkage) characteristics, influencing its physical and chemical behavior.

- IUPAC Name: **ethoxycyclohexane**[\[1\]](#)
- Molecular Formula: C₈H₁₆O[\[1\]](#)[\[2\]](#)
- SMILES: CCOC1CCCCC1[\[1\]](#)
- InChI: InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3[\[1\]](#)
- CAS Number: 932-92-3[\[2\]](#)

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **ethoxycyclohexane**.

Property	Value	Reference(s)
Molecular Weight	128.21 g/mol	[1][2]
Appearance	Colorless liquid	[2]
Boiling Point	149 °C	[2]
Density	0.864 g/cm ³ (relative)	[2]
Refractive Index	1.435	[2]
Solubility	Insoluble in water; Soluble in ethanol, ether	[2]
Topological Polar Surface Area	9.2 Å ²	[1]
Rotatable Bond Count	2	[1]
Hydrogen Bond Acceptor Count	1	[1]
Hydrogen Bond Donor Count	0	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **ethoxycyclohexane** are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3] [4] The following protocol is an illustrative example for the synthesis of **ethoxycyclohexane**, adapted from a standard procedure for analogous ethers.[5] It involves the reaction of sodium cyclohexanolate with an ethyl halide. A brief production method described for

ethoxycyclohexane involves preparing sodium cyclohexanolate from cyclohexanol, followed by reaction with iodoethane in ether under reflux for 12-18 hours.[2]

Materials and Reagents:

- Cyclohexanol (anhydrous)
- Sodium hydride (60% dispersion in mineral oil) or Sodium metal
- Ethyl iodide or Ethyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard inert atmosphere glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

- Alkoxide Formation:
 - Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cyclohexanol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stirrer.
 - Add anhydrous THF as the solvent.
 - Cool the flask to 0 °C in an ice bath.
 - Slowly add sodium hydride (1.1 equivalents) portion-wise.
 - Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexanolate.

- Ether Synthesis:
 - Cool the freshly prepared sodium cyclohexanolate solution back to 0 °C.
 - Add ethyl iodide (1.1 equivalents) dropwise using a dropping funnel over approximately 30 minutes.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).

Purification Protocol

The crude product from the synthesis can be purified using a standard work-up and distillation procedure.

Procedure:

- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).[\[5\]](#)
 - Combine the organic layers and wash sequentially with water and then brine.[\[6\]](#)
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.

- The resulting crude **ethoxycyclohexane** can be purified by fractional distillation.[2] Collect the fraction boiling at approximately 148-150 °C.[2]

Analytical Protocols

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for confirming the identity and purity of volatile organic compounds like **ethoxycyclohexane**.

- Instrumentation: A standard GC-MS system can be used.
- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[7]
- Injection Volume: 1 µL
- Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 70 °C
 - Ramp: Increase at a rate of 6 °C/min to 260 °C.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Expected Results: The NIST database indicates a major peak in the mass spectrum at m/z 85 for **ethoxycyclohexane**.[\[1\]](#)

3.3.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

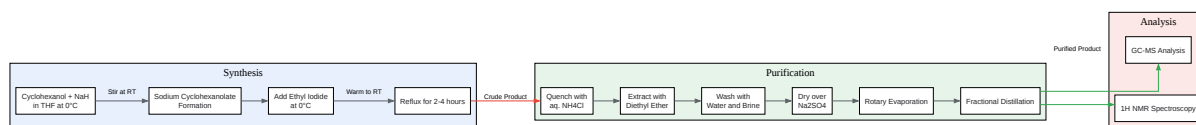
¹H NMR spectroscopy is used to confirm the structure of the synthesized product by identifying the different proton environments.

- Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

- Expected Chemical Shifts (δ):
 - -O-CH₂- (ethoxy): A quartet is expected around 3.5-4.0 ppm.
 - -CH₃ (ethoxy): A triplet is expected around 1.1-1.3 ppm.
 - Cyclohexane protons: A series of broad, overlapping multiplets are expected in the range of 1.0-2.0 ppm.

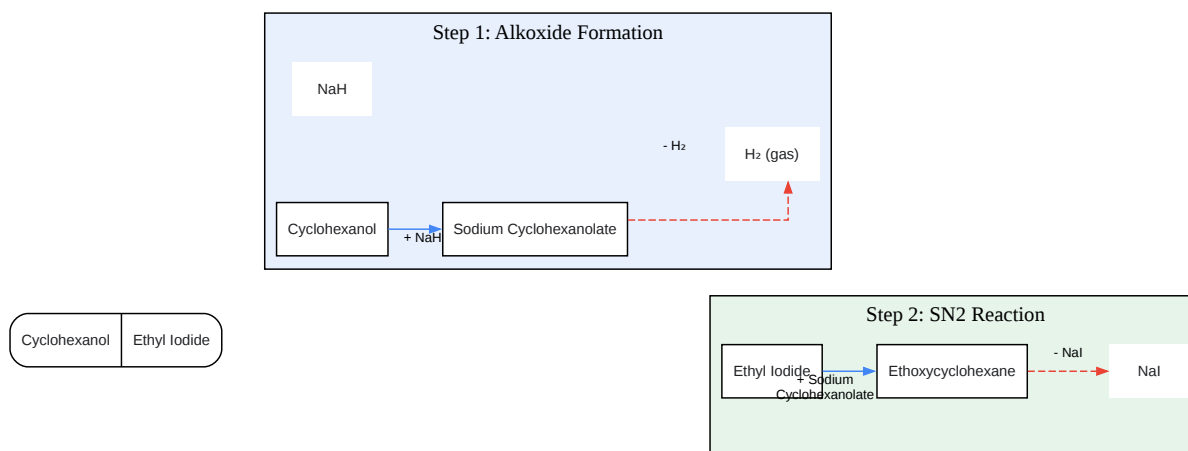
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of **ethoxycyclohexane**.



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Caption: General workflow for the synthesis, purification, and analysis of **ethoxycyclohexane**.



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Caption: Logical relationship of the two main steps in the Williamson ether synthesis of **ethoxycyclohexane**.

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- To cite this document: BenchChem. [Ethoxycyclohexane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13971089#ethoxycyclohexane-chemical-properties-and-structure>]

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